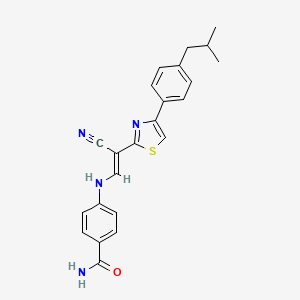
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide, also known as CPTH6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide acts as a competitive inhibitor of histone deacetylases, binding to the active site of the enzyme and preventing the deacetylation of histones. This results in the accumulation of acetylated histones, which leads to changes in chromatin structure and gene expression. The inhibition of histone deacetylases by (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of histone deacetylases, (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival, including protein kinase B and heat shock protein 90. (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has also been shown to induce DNA damage and oxidative stress, which can contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide in lab experiments is its specificity for histone deacetylases, which allows for targeted inhibition of this enzyme. Additionally, (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are several future directions for research on (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide. One area of focus could be the development of more stable analogs of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide that have longer half-lives and increased potency. Additionally, further research could be conducted to explore the potential applications of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide in the treatment of inflammatory diseases and other conditions beyond cancer. Finally, studies could be conducted to investigate the potential synergistic effects of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide with other anti-cancer agents, which could lead to the development of more effective combination therapies.
Synthesemethoden
The synthesis of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide involves the reaction of 4-(4-isobutylphenyl)thiazol-2-amine with 2-cyano-3-(4-hydroxyphenyl)acrylic acid, followed by the addition of 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with hydrochloric acid to yield (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide. This synthesis method has been optimized for high yield and purity, making (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in gene expression and regulation. Inhibition of these enzymes has been linked to the suppression of cancer cell growth and the induction of apoptosis, making (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide a promising candidate for cancer treatment. Additionally, (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been shown to have anti-inflammatory effects, which could have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15(2)11-16-3-5-17(6-4-16)21-14-29-23(27-21)19(12-24)13-26-20-9-7-18(8-10-20)22(25)28/h3-10,13-15,26H,11H2,1-2H3,(H2,25,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMNXYHXOCMSN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
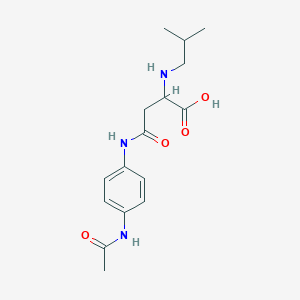
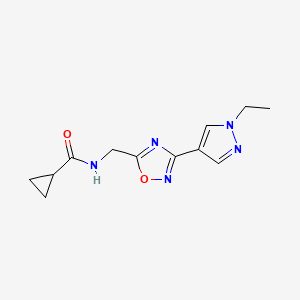
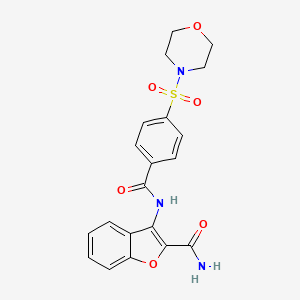
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
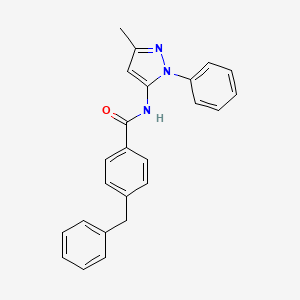
![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)
![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)
![5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2883217.png)
